molecular formula C9H9FO3S B8772902 1-((4-Fluorophenyl)sulfonyl)propan-2-one

1-((4-Fluorophenyl)sulfonyl)propan-2-one

Cat. No.: B8772902
M. Wt: 216.23 g/mol
InChI Key: VRNMGAPARZPQPX-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)sulfonyl)propan-2-one (CAS 432-98-4) is a sulfonyl-substituted aromatic ketone with the molecular formula C₉H₉FO₃S (calculated molecular weight: 216.23 g/mol). The compound features a 4-fluorophenylsulfonyl group attached to the α-carbon of propan-2-one. This structural motif confers unique physicochemical properties, including enhanced electrophilicity at the ketone group due to the electron-withdrawing sulfonyl substituent. The fluorine atom at the para position of the phenyl ring further modulates electronic characteristics, influencing reactivity and intermolecular interactions.

The compound is synthesized via sulfonation reactions, often involving 1-(4-fluorophenyl)propan-2-one intermediates and sulfonylating agents. Characterization typically employs ¹H/¹³C/¹⁹F NMR, mass spectrometry (MS), and X-ray crystallography (where applicable) to confirm purity and structure .

Properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonylpropan-2-one

InChI

InChI=1S/C9H9FO3S/c1-7(11)6-14(12,13)9-4-2-8(10)3-5-9/h2-5H,6H2,1H3

InChI Key

VRNMGAPARZPQPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The sulfonylpropan-2-one scaffold is part of a broader family of arylpropanones. Below is a detailed comparison of 1-((4-fluorophenyl)sulfonyl)propan-2-one with structurally analogous compounds, focusing on substituent effects, physical properties, and spectral data.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key Spectral Data (NMR)
This compound C₉H₉FO₃S 216.23 4-F-SO₂, α-ketone Not reported Not reported ¹⁹F NMR: δ -115.34 (m)
1-((4-Chlorophenyl)sulfonyl)propan-2-one (CAS 5000-48-6) C₉H₉ClO₃S 232.68 4-Cl-SO₂, α-ketone Not reported Not reported ³⁵Cl NMR: Distinct quadrupolar splitting
1-(4-Hydroxyphenyl)propan-2-one (CAS 5366-49-4) C₉H₁₀O₂ 150.18 4-OH, α-ketone 132–135 260 (predicted) ¹H NMR: δ 7.2 (d, aromatic), δ 2.1 (s, CH₃)
1-(4-Trifluoromethylphenyl)propan-2-one C₁₀H₉F₃O 202.18 4-CF₃, α-ketone Not reported Not reported ¹⁹F NMR: δ -62.5 (CF₃)
1-(4-Fluoro-3-methoxyphenyl)propan-2-one (CAS 320338-98-5) C₁₀H₁₁FO₂ 182.19 4-F, 3-OCH₃, α-ketone Not reported 260.8 (predicted) ¹⁹F NMR: δ -115.5 (m)
1-((4-Bromophenyl)sulfonyl)-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide C₁₇H₁₅BrFN₂O₃S 442.28 4-Br-SO₂, pyrrolidine, 4-F Not reported Not reported ¹H NMR: δ 7.8 (d, aromatic), δ 3.5 (pyrrolidine)

Key Observations:

Substituent Effects on Reactivity: The sulfonyl group in this compound enhances electrophilicity at the ketone carbon compared to non-sulfonyl analogs like 1-(4-hydroxyphenyl)propan-2-one. This makes it more reactive in nucleophilic additions or condensations . Halogen Substituents: The 4-fluoro group reduces electron density in the aromatic ring, whereas 4-chloro or 4-bromo substituents in analogs increase molecular weight and polarizability, affecting solubility and crystallinity .

Spectroscopic Trends :

  • ¹⁹F NMR : Fluorine atoms in para positions (e.g., -4-F) exhibit similar chemical shifts (δ -115 ppm), but trifluoromethyl (-CF₃) groups show distinct downfield signals (δ -62.5 ppm) .
  • Aromatic Proton Signals : Electron-withdrawing groups (e.g., -SO₂, -CF₃) deshield aromatic protons, shifting ¹H NMR signals upfield compared to electron-donating groups (e.g., -OH) .

Physical Properties :

  • Melting Points : Hydroxyl-substituted analogs (e.g., 1-(4-hydroxyphenyl)propan-2-one) have lower melting points (132–135°C) due to hydrogen bonding, while sulfonyl derivatives likely exhibit higher melting points (unreported) due to stronger dipole-dipole interactions .
  • Boiling Points : Methoxy-fluorophenyl derivatives (e.g., 1-(4-fluoro-3-methoxyphenyl)propan-2-one) have higher predicted boiling points (~260°C) owing to increased molecular weight and polarity .

Structural and Functional Insights

  • Crystallography : While X-ray data for this compound is unavailable, isostructural analogs (e.g., 4-(4-fluorophenyl)thiazoles) exhibit planar molecular conformations with perpendicular fluorophenyl groups, suggesting similar steric constraints .
  • Solubility: Sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted propanones .

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